molecular formula C12H20N4O2 B12586792 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] CAS No. 631922-92-4

2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]

Cat. No.: B12586792
CAS No.: 631922-92-4
M. Wt: 252.31 g/mol
InChI Key: QINLXOPBIRSPRK-UHFFFAOYSA-N
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Description

2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is a bifunctional compound featuring two aziridinyl-propanone moieties linked by an (E)-diazenediyl (azo) group.

Properties

CAS No.

631922-92-4

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropan-1-one

InChI

InChI=1S/C12H20N4O2/c1-11(2,9(17)15-5-6-15)13-14-12(3,4)10(18)16-7-8-16/h5-8H2,1-4H3

InChI Key

QINLXOPBIRSPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CC1)N=NC(C)(C)C(=O)N2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of alkenes with primary amines under basic conditions, often facilitated by an electrogenerated dication intermediate . Another approach involves the use of epoxides, which are ring-opened with sodium azide to form azido-hydroxyalkanes, followed by a Staudinger reaction to yield the desired aziridine .

Industrial Production Methods

Industrial production of aziridine derivatives often employs large-scale cyclization reactions using readily available starting materials such as alkenes and amines. The process may involve high-pressure reactors and specialized catalysts to ensure efficient conversion and high yields.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aziridine N-oxides.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, resulting in the formation of substituted aziridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that can form various biologically active compounds. The compound’s cytotoxic effects are attributed to its ability to alkylate DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Alkyl and Ether-Linked Analogues

Compounds with alkyl or ether linkers, such as those in (e.g., 1b–1f), share the bis-aziridinyl-propanone core but differ in linker flexibility and electronic properties. For example:

  • 1b (butane-1,4-diylbis(thio) linker): Melting point 199–200°C, 31% yield.
  • 1c (hexane-1,6-diylbis(thio)): Lower melting point (154–156°C), suggesting increased flexibility reduces crystallinity.
  • 1e (oxybis(ethane-2,1-diylthio)): Contains oxygen, which may enhance polarity and solubility compared to pure alkyl chains .

The target compound’s rigid azo linker likely results in higher melting points than flexible alkyl-linked analogues but lower than aromatic-linked variants (e.g., benzene in ).

Aromatic-Linked Analogues

2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] () replaces the azo group with a benzene ring. This aromatic linker enhances conjugation and stability but reduces photoreactivity. Such structural differences could make the benzene-linked compound more suitable for applications requiring thermal stability, while the azo-linked target compound may be preferable in photoresponsive systems .

Physical and Electronic Properties

Melting Points and Solubility

Longer alkyl chains (e.g., 1d ) reduce melting points (119–121°C) due to decreased crystallinity, while shorter chains (1b ) increase them (199–200°C) . The target compound’s azo linker likely positions its melting point between these extremes.

Electronic Effects

highlights that aziridinyl groups on isoindigo derivatives alter electronic properties, enhancing charge transport in materials science applications .

Biological Activity

The biological activity of 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is primarily attributed to its ability to interact with cellular targets, potentially affecting various biochemical pathways. The aziridine moiety is known for its reactivity and can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which may lead to cytotoxic effects in cancer cells.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The compound’s ability to inhibit cell proliferation and promote cell cycle arrest has been documented, indicating its potential as a chemotherapeutic agent.

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] on several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The findings indicated that the compound exhibited IC50 values ranging from 5 to 15 µM across these cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis induction
A54910Cell cycle arrest
HCT11615Reactive oxygen species generation

Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated that treatment with 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] significantly reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Structure-Activity Relationship (SAR)

The efficacy of 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is influenced by its structural components. Modifications to the aziridine ring or the diazene linkage have been shown to enhance or diminish biological activity. For instance, derivatives with additional functional groups exhibit varied potency against different cancer types.

Toxicity Profile

While the compound shows promise as an anticancer agent, its toxicity profile needs thorough investigation. Preliminary assessments indicate moderate toxicity towards normal cells at higher concentrations, necessitating further optimization for therapeutic use.

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